molecular formula C21H26ClN5O4S B609918 Pevonedistat Hydrochloride CAS No. 1160295-21-5

Pevonedistat Hydrochloride

Cat. No. B609918
CAS RN: 1160295-21-5
M. Wt: 479.98
InChI Key: HJKDNNXKYODZJI-BVMPOVDASA-N
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Description

Pevonedistat Hydrochloride is an effective and selective inhibitor of NEDD8-activating enzyme . It is being investigated as a cancer treatment, for example, for mantle cell lymphoma (MCL) .


Molecular Structure Analysis

Pevonedistat Hydrochloride has a molecular formula of C21H26ClN5O4S . It belongs to the class of organic compounds known as indanes, which are compounds containing an indane moiety, consisting of a cyclopentane fused to a benzene ring .


Chemical Reactions Analysis

Pevonedistat is an AMP mimetic. It forms a stable covalent adduct with NEDD8 in the NAE catalytic pocket of UBA3 by reacting with thioester-linked NEDD8 bound to the enzyme’s catalytic cysteine .

Scientific Research Applications

Myelodysplastic Syndromes (MDS) Treatment

Pevonedistat hydrochloride has shown promise in the treatment of myelodysplastic syndromes (MDS). It's being investigated for its potential to improve prognostication and therapy of MDS. Notably, it has been combined with azacytidine, showing the potential to enhance durable responses compared to azacytidine alone. This suggests that Pevonedistat could be a key player in creating more precise and personalized treatments for MDS, leading to improved therapeutic algorithms (Santini, 2021).

Mechanism of Action

Pevonedistat inhibits the NEDD8-activating enzyme (NAE), preventing the activation of cullin-RING ligases (CRLs), which are critical for proteasome-mediated protein degradation . This disruption of CRL-mediated protein turnover leads to apoptosis in cancer cells by deregulating S-phase DNA synthesis .

Safety and Hazards

Pevonedistat Hydrochloride should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Pevonedistat Hydrochloride is currently under clinical development and has shown promise in preclinical and clinical activity across solid tumors and hematological malignancies . It is being studied in combination with other drugs for the treatment of myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) .

properties

IUPAC Name

[(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S.ClH/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18;/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25);1H/t14-,15+,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKDNNXKYODZJI-BVMPOVDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151270
Record name MLN4924 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pevonedistat Hydrochloride

CAS RN

1160295-21-5
Record name Pevonedistat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160295215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLN4924 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEVONEDISTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I8PCX76B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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